molecular formula C6H11NO B009891 3-Methyliminopentan-2-one CAS No. 106174-82-7

3-Methyliminopentan-2-one

Cat. No. B009891
M. Wt: 113.16 g/mol
InChI Key: GFVREYDIPLZFFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyliminopentan-2-one, also known as MIP or MIP-2, is a chemical compound that belongs to the family of ketones. It is synthesized by the reaction of 3-methyl-1-butanol with hydrogen cyanide, followed by the reduction of the nitrile group to the corresponding amine. MIP-2 has been the subject of extensive research due to its potential applications in organic synthesis, medicinal chemistry, and material science.

Mechanism Of Action

The mechanism of action of 3-Methyliminopentan-2-one-2 is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the amino group. 3-Methyliminopentan-2-one-2 can also form hydrogen bonds with other molecules, which can influence its reactivity and selectivity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Methyliminopentan-2-one-2 are not well documented. However, it has been shown to be non-toxic and non-carcinogenic in various in vitro and in vivo studies. 3-Methyliminopentan-2-one-2 has also been reported to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

3-Methyliminopentan-2-one-2 has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to handle and store. However, 3-Methyliminopentan-2-one-2 has some limitations. It is highly reactive and can be difficult to handle in some reactions. It is also sensitive to air and moisture, which can affect its reactivity and selectivity.

Future Directions

There are several future directions for the research on 3-Methyliminopentan-2-one-2. One direction is to explore its potential as a drug candidate for the treatment of various diseases. Another direction is to investigate its use as a chiral auxiliary in asymmetric synthesis. Additionally, the preparation of novel polymers and nanomaterials using 3-Methyliminopentan-2-one-2 can be explored. Further studies are also needed to understand the mechanism of action and the biochemical and physiological effects of 3-Methyliminopentan-2-one-2.

Synthesis Methods

The synthesis of 3-Methyliminopentan-2-one-2 involves the reaction of 3-methyl-1-butanol with hydrogen cyanide to form the corresponding nitrile. The nitrile is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The overall reaction can be represented as follows:
3-methyl-1-butanol + HCN → 3-methyl-2-amino-4-pentanone

Scientific Research Applications

3-Methyliminopentan-2-one-2 has been extensively studied for its potential applications in organic synthesis, medicinal chemistry, and material science. It is a versatile reagent that can be used for the synthesis of various compounds such as amino acids, peptides, and heterocycles. 3-Methyliminopentan-2-one-2 has also been used as a chiral auxiliary in asymmetric synthesis. In medicinal chemistry, 3-Methyliminopentan-2-one-2 has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In material science, 3-Methyliminopentan-2-one-2 has been used for the preparation of novel polymers and nanomaterials.

properties

CAS RN

106174-82-7

Product Name

3-Methyliminopentan-2-one

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

3-methyliminopentan-2-one

InChI

InChI=1S/C6H11NO/c1-4-6(7-3)5(2)8/h4H2,1-3H3

InChI Key

GFVREYDIPLZFFO-UHFFFAOYSA-N

SMILES

CCC(=NC)C(=O)C

Canonical SMILES

CCC(=NC)C(=O)C

synonyms

2-Pentanone, 3-(methylimino)- (9CI)

Origin of Product

United States

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